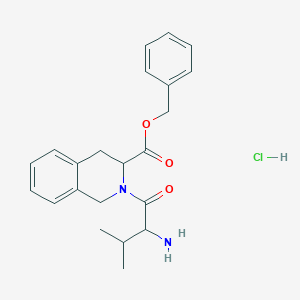

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride

Description

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate; hydrochloride is a complex organic compound featuring a 3,4-dihydroisoquinoline core substituted with a benzyl ester at position 3 and a 2-amino-3-methylbutanoyl group at position 2. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical research.

Properties

IUPAC Name |

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKTGMHLDJLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the amino acid derivative, and the final coupling with the benzyl group. Common reagents used in these reactions include benzyl chloride, isoquinoline derivatives, and amino acid precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .

Scientific Research Applications

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride has several scientific research applications, including:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development or serving as a model compound for studying drug-receptor interactions.

Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products

Mechanism of Action

The mechanism of action of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Valtorcitabine Dihydrochloride

- Structure: Valtorcitabine dihydrochloride includes a 3-O-[(2S)-2-amino-3-methylbutanoyl] substituent on a deoxyribose moiety, sharing the 2-amino-3-methylbutanoyl group with the target compound .

- Synthesis: Both compounds likely employ amino acid coupling strategies, though the isoquinoline scaffold in the target compound may require cyclization steps absent in Valtorcitabine’s synthesis.

6-Amino-1,2,3,4-Tetrahydro-3-Isoquinolinecarboxylic Acid Hydrochloride

- Structure: This analog shares the tetrahydroisoquinoline core but lacks the benzyl ester and amino acid-derived substituent .

- Bioactivity: The absence of the 2-amino-3-methylbutanoyl group may reduce its binding affinity to targets requiring bulky hydrophobic interactions.

Hydrochloride Salt Comparisons

2-(Benzyl(methyl)amino)-1-(3-Hydroxyphenyl)Ethanone Hydrochloride

- Physicochemical Properties :

- Handling : Both compounds require stringent safety protocols (e.g., PPE, ventilation) due to irritant properties .

Diphenhydramine Derivatives

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

- Pharmacological Potential: The 2-amino-3-methylbutanoyl group may enhance target binding via hydrogen bonding and steric effects, as seen in Valtorcitabine .

- Safety Profile : Comparable to other hydrochlorides, the target compound likely requires toxicity studies to address irritancy and inhalation risks .

Biological Activity

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate; hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of an isoquinoline core, which is known for various biological activities. The specific structural features include:

- Benzyl group : Enhances lipophilicity and biological activity.

- Dihydro-isoquinoline moiety : Associated with neuroprotective and anti-inflammatory properties.

- Carboxylate group : Potentially involved in receptor binding and interaction.

Research indicates that benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Modulation of Neurotransmitter Systems : It may affect neurotransmitter release and uptake, influencing mood and cognitive functions.

Pharmacological Effects

- Neuroprotective Effects : Studies have indicated that the compound exhibits neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models, suggesting its utility in inflammatory disorders.

- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain pathogens.

Data Summary

Case Studies

Several case studies have explored the therapeutic potential of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate:

- Neurodegenerative Disease Model :

- Inflammatory Bowel Disease (IBD) :

- Bacterial Infection :

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid dry sweeping .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What synthetic routes are documented for this compound?

- Methodological Answer :

- Key Steps : React methyl esters with hydrochloric acid in dioxane under reduced pressure to achieve 100% yield, as demonstrated in EP 4 374 877 A2 .

- Purification : Concentrate reaction mixtures under reduced pressure and characterize via 1H-NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., dioxane) to enhance HCl reactivity and intermediate stability .

- Temperature Control : Stir at room temperature to minimize side reactions (e.g., racemization) .

- Purity Validation : Employ HPLC (>98% purity criteria) and NMR to confirm absence of by-products like unreacted esters .

Q. What analytical techniques resolve structural ambiguities?

- Methodological Answer :

Q. How do reaction conditions influence stereochemical outcomes?

- Methodological Answer :

- Solvent Effects : Polar solvents stabilize transition states, reducing epimerization risks during acylation .

- Catalyst Use : Avoid bases that promote racemization; acidic conditions favor protonation of chiral centers .

- Case Study : In EP 4 374 877 A2, HCl in dioxane preserved stereointegrity, confirmed by NMR coupling constants .

Q. What strategies address contradictions between computational and experimental data?

- Methodological Answer :

- NMR Validation : Compare experimental δ 9.00 ppm (brs, NH) with DFT-calculated shifts to identify protonation states .

- Solvent Correction : Adjust computational models for DMSO-d6 solvent effects on chemical shifts .

- Impurity Analysis : Use LC-MS to rule out contaminants distorting spectral data .

Q. Which in vitro assays are suitable for evaluating bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine proteases or kinases, leveraging the isoquinoline scaffold’s affinity for active sites .

- Receptor Binding : Use fluorescence polarization assays to study interactions with G-protein-coupled receptors .

- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) with IC50 determination via MTT assays .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported melting points or solubilities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.